N-imidazo[1,2-a]pyridin-2-ylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
38922-80-4 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-imidazo[1,2-a]pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H11N3O/c18-14(11-6-2-1-3-7-11)16-12-10-17-9-5-4-8-13(17)15-12/h1-10H,(H,16,18) |
InChI Key |
SYKCZFPMTZONOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to the N-imidazo[1,2-a]pyridin-2-ylbenzamide Core
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is a well-established area of heterocyclic chemistry, with several robust methods available to chemists.
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.gov This reaction typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, often catalyzed by an acid such as scandium triflate or p-toluenesulfonic acid. nih.gov While this method is powerful for generating derivatives with an amino group at the C-3 position, it is less direct for synthesizing 2-amino or 2-benzamido analogs.
An iodine-catalyzed three-component reaction of 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide also affords 3-aminoimidazo[1,2-a]pyridine derivatives in good yields at room temperature. rsc.org The reaction proceeds through the formation of an imine from the aldehyde and 2-aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide. rsc.org
Table 1: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst | Solvent | Yield (%) | Reference |
| 2-Aminopyridine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine (I₂) | Dichloromethane (DCM) | 89% | rsc.org |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Iodine (I₂) | Dichloromethane (DCM) | 86% | rsc.org |
| 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | Scandium triflate (Sc(OTf)₃) | Methanol (MeOH) | N/A | bio-conferences.org |
Copper-catalyzed reactions are a cornerstone in the synthesis of imidazo[1,2-a]pyridines. A common and versatile approach involves the reaction of 2-aminopyridines with α-haloketones, such as phenacyl bromides. nanobioletters.com Copper silicate (B1173343) has been demonstrated as an efficient and reusable catalyst for this transformation, offering advantages like short reaction times and the use of less hazardous solvents. nanobioletters.com
Another significant copper-catalyzed method is the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org This reaction, catalyzed by copper(I) iodide (CuI), is compatible with a broad range of functional groups and is believed to proceed via a catalytic Ortoleva-King type reaction. organic-chemistry.org Similarly, copper-catalyzed procedures using nitroolefins as starting materials have been developed, which proceed through a tandem Michael addition and intramolecular cyclization mechanism. bio-conferences.org
Table 2: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Reactant 1 | Reactant 2 | Catalyst | Oxidant/Conditions | Solvent | Yield (%) | Reference |
| 2-Aminopyridine | Acetophenone | Copper(I) iodide (CuI) | Air | Dimethyl sulfoxide (B87167) (DMSO) | High | organic-chemistry.org |
| 2-Aminopyridine | Phenacyl bromide | Copper silicate | N/A | N/A | High | nanobioletters.com |
| 2-Aminopyridine | Nitroolefin | Iron(III) chloride (FeCl₃) | N/A | Dichloroethane (DCE) | High | bio-conferences.org |
Oxidative cyclization reactions provide a direct means to form the imidazo[1,2-a]pyridine ring through the formation of a key C-N bond. These reactions often utilize an external oxidant to facilitate the crucial cyclization step. A dual catalytic system combining a flavin and iodine has been shown to catalyze an aerobic oxidative C-N bond-forming process, leading to the facile synthesis of the heterocyclic core from aminopyridines and ketones. organic-chemistry.org This approach is valued for its use of air as a green oxidant.
Metal-free versions often employ iodine as a catalyst or mediator. For instance, the reaction of 2-aminopyridines with ketones can be promoted by iodine, proceeding through an α-iodination of the ketone followed by condensation with the aminopyridine and subsequent cyclization.
The choice of reagents and catalysts can be tailored to achieve specific synthetic outcomes. The combination of a flavin catalyst and iodine enables an aerobic oxidative C-N bond formation, highlighting a green chemistry approach by using air as the terminal oxidant. organic-chemistry.org
Another specialized reagent system involves the use of bromotrichloromethane (B165885) (CBrCl₃) for the coupling of 2-aminopyridine with various ketones like phenylacetophenones. organic-chemistry.org In this system, the 2-aminopyridine itself can act as a shuttle, transferring a bromine atom from CBrCl₃ to the α-carbon of the ketone, which facilitates the subsequent condensation and cyclization. organic-chemistry.org
Synthesis of Precursors and Key Intermediates
The synthesis of the final this compound requires the preparation of a key intermediate, 2-aminoimidazo[1,2-a]pyridine. A multi-step synthesis for this precursor has been established. acs.org The route begins with the reaction of 2-aminopyridine with tosyl chloride. The resulting product is then alkylated with iodoacetamide (B48618) to yield an N-substituted pyridine (B92270) derivative. acs.org This intermediate undergoes an electrocyclization reaction when treated with trifluoroacetic anhydride, affording a trifluoroacetamide-protected imidazo[1,2-a]pyridine. acs.org The final step is the saponification of the trifluoroacetamide (B147638) group to release the free 2-amino group, yielding the desired 2-aminoimidazo[1,2-a]pyridine intermediate. acs.org
It is crucial to note that the direct N-acylation of 2-aminoimidazo[1,2-a]pyridine to form the target benzamide (B126) is challenging. The imidazo[1,2-a]pyridine ring is electron-rich, and electrophilic aromatic substitution, such as acylation, preferentially occurs at the C-3 position. acs.org This presents a significant regioselectivity challenge in the synthesis of the target compound.
Optimization of Reaction Conditions and Process Efficiency
In metal-catalyzed reactions, the choice of catalyst, ligand, base, and solvent is critical. For the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from N-heteroaryl enaminones, a screening process identified that the reaction proceeded effectively even in the absence of a ligand and base, with copper(I) iodide in dimethylformamide (DMF) at 100 °C providing a 90% yield. researchgate.net The use of microwave irradiation has also been explored to accelerate reactions, significantly reducing synthesis times from hours to minutes. bio-conferences.org
Stereoselective Synthesis Approaches
While direct stereoselective synthesis methodologies specifically targeting this compound are not extensively documented, broader research into the asymmetric synthesis of the imidazo[1,2-a]pyridine scaffold provides valuable insights into potential stereoselective strategies. A significant approach in this area is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.govresearchgate.net This methodology is pertinent as the introduction of chirality can be a critical aspect in the development of pharmacologically active molecules.
Axial chirality arises from hindered rotation around a single bond, leading to non-superimposable, mirror-image stereoisomers known as atropisomers. In the context of imidazo[1,2-a]pyridines, this can be achieved by introducing bulky substituents that restrict free rotation.
A notable method for achieving such stereoselectivity is through an asymmetric multicomponent reaction, specifically the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govresearchgate.net This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. By employing a chiral catalyst, the reaction can be guided to produce one enantiomer of the axially chiral product in excess.
One reported strategy utilizes a chiral phosphoric acid (CPA) catalyst to facilitate the atroposelective synthesis of a range of axially chiral imidazo[1,2-a]pyridines. nih.gov The reaction of 6-aryl-2-aminopyridines, various aldehydes, and isocyanides in the presence of a CPA catalyst has been shown to yield products with high enantioselectivities. nih.govresearchgate.net The success of this stereoselectivity is often dependent on the presence of a remote hydrogen bonding donor on the substrates, which interacts with the chiral catalyst to create a stereochemically controlled environment for the reaction. nih.gov
The general procedure for this enantioselective synthesis involves reacting the 2-aminopyridine derivative, the aldehyde, and the isocyanide in the presence of the chiral phosphoric acid catalyst and molecular sieves in a suitable solvent like cyclohexane. nih.gov The reaction proceeds at a controlled temperature over several hours to afford the desired axially chiral imidazo[1,2-a]pyridine products. nih.gov
The scope of this methodology has been explored with various substituted benzaldehydes, demonstrating that the electronic nature of the substituents does not significantly impact the high yields and enantioselectivities. nih.gov The absolute configuration of the products has been determined through techniques such as X-ray crystallography. nih.gov
Below is a table summarizing the results from a study on the enantioselective synthesis of axially chiral imidazole[1,2-a]pyridines, which could theoretically be adapted for the synthesis of precursors to this compound.
| Entry | Aldehyde (Substituent) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Benzaldehyde (H) | 80 | 38 |
| 2 | 4-Methylbenzaldehyde | High | High |
| 3 | 4-Methoxybenzaldehyde | High | High |
| 4 | 4-Fluorobenzaldehyde | High | High |
| 5 | 4-Chlorobenzaldehyde | High | High |
| 6 | 4-Bromobenzaldehyde | High | High |
| 7 | 4-(Trifluoromethyl)benzaldehyde | High | High |
| 8 | 2-Naphthaldehyde | High | High |
This approach highlights a promising avenue for the stereoselective synthesis of this compound derivatives, should the introduction of chirality be a desired molecular feature.
Derivatization Strategies and Structure Activity Relationship Sar Exploration
Design and Synthesis of N-imidazo[1,2-a]pyridin-2-ylbenzamide Analogues
The rational design and synthesis of analogues of this compound involve systematic modifications of its core components: the imidazopyridine ring, the benzamide (B126) moiety, and the connecting amide linker. A variety of synthetic methodologies are employed to generate these derivatives, ranging from classical condensation reactions to more advanced multi-component and transition metal-catalyzed processes. rsc.orgnih.govresearchgate.net
Modifications to the imidazo[1,2-a]pyridine (B132010) core are critical for modulating the compound's activity. Substituents can be introduced at various positions (C2, C3, C6, C8, etc.) to probe interactions with biological targets. For instance, in a series of imidazo[1,2-a]pyridine-based inhibitors, the introduction of a 2-ethyl-6-chloro substitution on the imidazo[1,2-a]pyridine ring resulted in a significant improvement in potency against both extracellular and intracellular Mycobacterium tuberculosis. nih.gov
Studies on 6-substituted imidazo[1,2-a]pyridine analogs as inhibitors of Rab geranylgeranyl transferase (RGGT) have shown that the nature of the substituent at the C6 position is a key determinant of activity. nih.gov Electronegative halogen substituents at this position were found to retain activity, which decreased with the increasing size of the atom. nih.gov Conversely, introducing bulky and lipophilic biaryl ethers at other positions has been shown to lead to nanomolar potency in different contexts. nih.gov
The synthesis of these modified rings often involves the condensation of appropriately substituted 2-aminopyridines with α-haloketones or related reagents. researchgate.netscirp.org More recent methods include palladium-catalyzed internal cyclization of N-(propargyl)pyridin-2-amines, which provides a practical route to substituted imidazo[1,2-a]pyridines. nih.govnih.gov
Table 1: Effect of Substituents on the Imidazopyridine Ring of Analogues
| Position of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| C2 | Methyl | Presence of 2-methyl group was important for activity in a series of NPSR antagonists. nih.gov | nih.gov |
| C2, C6 | 2-Ethyl, 6-Chloro | Significantly improved potency against M. tuberculosis. nih.gov | nih.gov |
| C6 | Halogens (F, Cl, Br) | Retained inhibitory activity against RGGT, decreasing with size. nih.gov | nih.gov |
| C6 | Biphenyl | Influenced cytotoxic effect and inhibition of Rab11A prenylation. nih.gov | nih.gov |
The benzamide portion of the molecule offers a wide scope for structural diversification. The phenyl ring can be substituted with various functional groups to alter electronic properties, lipophilicity, and steric profile, thereby influencing target binding and selectivity. In the development of RAF kinase inhibitors, exploration of the benzamide moiety of imidazo[1,2-a]pyridin-6-yl-benzamide analogs was undertaken to improve selectivity against other kinases like P38 and VEGFR2. nih.gov
For example, a series of 2-phenyl-imidazo[1,2-a]pyridine acetamides were synthesized to evaluate the effects of introducing polar substituents or ionizable functional groups. nih.gov The results indicated that substituents with hydrogen bond acceptor and/or donor properties in the para position of the phenyl ring led to high affinity for the peripheral benzodiazepine (B76468) receptor (PBR). nih.gov The synthesis of these analogues typically involves the coupling of a substituted benzoic acid (or its activated form, like an acyl chloride) with the amino group of an imidazo[1,2-a]pyridine precursor.
Table 2: Influence of Benzamide Phenyl Ring Substituents on Receptor Affinity
| Phenyl Ring Position | Substituent Type | Effect on PBR Affinity | Reference |
|---|---|---|---|
| para | Hydrogen bond acceptor/donor | High affinity | nih.gov |
| para | Unspecified polar groups | Modulated affinity | nih.gov |
| ortho, meta, para | Various | Explored for kinase selectivity | nih.gov |
The amide linker connecting the imidazopyridine and benzoyl moieties is a key structural element that can be modified to alter the molecule's conformation and physicochemical properties. Strategies include replacing the amide bond with more stable mimics or altering the spacing and rigidity between the two aromatic systems. beilstein-journals.org
One approach involves inserting a methylene (B1212753) group between the imidazopyridine ring and the amide functionality, though in some antitubercular series, this modification was found to abolish activity. nih.gov Another strategy utilizes multicomponent reactions, such as the Ugi reaction, to construct peptidomimetic structures. beilstein-journals.org This allows for the introduction of multiple diversity points simultaneously. For instance, using an imidazo[1,2-a]pyridine-containing acid as the acidic component in an Ugi reaction with an aldehyde, an amine, and an isocyanide generates complex hybrids. beilstein-journals.org Studies have shown that introducing a linker between the carboxyl group and the aryl ring of the acid component can improve solubility and reactivity in these reactions. beilstein-journals.org
Positional Scanning and Substituent Effect Studies
Positional scanning is a systematic approach to SAR where a particular substituent is moved around the scaffold to identify the optimal position for biological activity. This, combined with the study of various substituents at a fixed position, provides a detailed map of the structural requirements for target interaction.
In the context of imidazo[1,2-a]pyridine derivatives, SAR investigations have revealed that the position of substituents is crucial. For instance, initial SAR studies on imidazo[1,2-a]pyridine-3-carboxamides identified that an N-benzylcarboxamide was potent, while other modifications, such as creating a tertiary carboxamide or reversing the amide, led to a loss of activity. nih.gov Further exploration of substituents at the C2 and C6 positions then led to the identification of a highly potent compound. nih.gov Similarly, for a series of Nek2 inhibitors, detailed SAR analysis of various imidazo[1,2-a]pyridine derivatives was performed to identify the most promising compounds for inhibiting cancer cell proliferation. documentsdelivered.com These studies highlight the sensitivity of the biological activity to both the nature and the position of the substituents on the core scaffold.
Bioisosteric Replacement Strategies in Analogue Design
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physicochemical or steric properties, with the aim of improving potency, selectivity, or metabolic stability. ufrj.br This can involve classical bioisosteres (e.g., replacing -OH with -NH2) or non-classical bioisosteres (e.g., replacing a carboxylic acid with a tetrazole). ufrj.brestranky.sk
Table 3: Examples of Bioisosteric Replacements in Imidazopyridine-based Scaffolds
| Original Group/Moiety | Bioisosteric Replacement | Rationale/Outcome | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | Acted as a physicochemical mimic, retaining activity at the GABAA receptor. nih.gov | nih.gov |
| Amide Linker (-CONH-) | Thioamide (-CSNH-) | Investigated as a potential replacement to alter electronic and bonding properties. nih.gov | nih.gov |
| Amide Linker (-CONH-) | Urea (-NHCONH-) | Explored as an alternative hydrogen-bonding motif. nih.gov | nih.gov |
| Carboxylic Acid (-COOH) | Tetrazole | A common non-classical replacement to improve metabolic stability and cell permeability. ufrj.br | ufrj.br |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of compounds (a "library") for high-throughput screening. These techniques are well-suited for the exploration of the SAR of the this compound scaffold.
Solid-phase synthesis is a key combinatorial technique that has been successfully applied to create libraries of imidazo[1,2-a]pyridine derivatives. For example, a method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed. nih.govresearchgate.net In this approach, a 2-aminonicotinate is bound to a polymer support, treated with α-haloketones to form the imidazopyridine ring, and then further functionalized before being cleaved from the support by various amines to generate a library of amides. nih.gov
Multicomponent reactions (MCRs) are another efficient strategy for library generation, as they combine three or more starting materials in a single step to create complex products. bohrium.com The Groebke–Blackburn–Bienaymé reaction, an MCR involving a 2-aminoazine, an aldehyde, and an isocyanide, is a prominent method for synthesizing substituted imidazo[1,2-a]pyridines and has been used to generate libraries of potential anticancer agents. beilstein-journals.orgrsc.orgmdpi.com These reactions can be accelerated using microwave irradiation and combined with other synthetic strategies, such as fluorous synthesis for simplified purification, to efficiently produce diverse libraries of imidazo[1,2-a]pyridine and pyrazine (B50134) derivatives. bohrium.com
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For derivatives of imidazo[1,2-a]pyridine (B132010), ¹H and ¹³C NMR spectra are used to confirm the arrangement of substituents on the bicyclic core and any attached moieties. dtic.milresearchgate.net
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is indicative of its electronic environment. For the imidazo[1,2-a]pyridine core, protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 6.5-8.5 ppm), while the proton on the imidazole (B134444) ring (at C3) has a characteristic chemical shift. tci-thaijo.org Spin-spin coupling between adjacent protons provides connectivity information.
For illustrative purposes, the reported NMR data for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine is presented below. tci-thaijo.org The analysis of this analog demonstrates how NMR spectroscopy is applied to identify the key structural features of the imidazo[1,2-a]pyridine system.
| Table 1: Representative NMR Data for 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine tci-thaijo.org | ||
|---|---|---|
| Technique | Chemical Shift (δ) / ppm | Assignment |
| ¹H NMR (400 MHz, DMSO-d6) | 8.67 (s, 1H) | Imidazole Ring Proton |
| 8.59 (d, J = 6.6 Hz, 1H) | Pyridine Ring Proton | |
| 8.32 (d, J = 8.9 Hz, 2H) | Aromatic Protons (Nitrophenyl) | |
| 8.25 (d, J = 8.9 Hz, 2H) | Aromatic Protons (Nitrophenyl) | |
| 7.63 (d, J = 9.0 Hz, 1H) | Pyridine Ring Proton | |
| 7.32 (m, 1H) | Pyridine Ring Proton | |
| 6.96 (t, J = 6.6 Hz, 1H) | Pyridine Ring Proton | |
| ¹³C NMR (100 MHz, DMSO-d6) | 147.0, 145.7, 142.5, 141.0, 127.8, 126.9, 126.5, 124.7, 117.3, 113.5, 112.0 | Aromatic and Heterocyclic Carbons |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., GC-MS, HRMS, EI)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. This is a definitive method for confirming the molecular formula of a newly synthesized compound. rsc.org For example, in the characterization of 6-Iodo-2-methylimidazo[1,2-a]pyridine , HRMS analysis confirmed its molecular formula by matching the experimentally observed mass with the calculated mass. rsc.org
Calculated for [C₈H₈N₂I]⁺: m/z 258.9727 rsc.org
Found (ESI+): m/z 258.9741 rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds and provides information on both the purity of the sample and the molecular weight of its components. Electron Impact (EI) is a common ionization technique used in GC-MS that causes extensive fragmentation, yielding a characteristic "fingerprint" mass spectrum that can be used for structural elucidation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally unstable compounds and is frequently employed in the analysis of imidazo[1,2-a]pyridine derivatives to confirm their identity and purity. researchgate.netmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorption bands corresponding to the different functional groups. researchgate.net
For N-imidazo[1,2-a]pyridin-2-ylbenzamide, key characteristic absorption bands would be expected for:
N-H stretch: From the amide group, typically appearing in the region of 3300-3500 cm⁻¹.
C=O stretch (Amide I band): A strong absorption from the amide carbonyl group, usually found around 1630-1680 cm⁻¹.
Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.
C=C and C=N stretches: From the aromatic and heteroaromatic rings, appearing in the 1400-1600 cm⁻¹ region.
Studies on the imidazo[1,2-a]pyridine molecule itself have used FT-IR spectra in conjunction with density functional theory (DFT) calculations to make reliable vibrational assignments for the core structure. researchgate.net
Elemental Analysis for Stoichiometric Composition Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are compared with the calculated percentages based on the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's stoichiometric composition and purity. rsc.orgnih.gov
The data below for 2,6-Dimethylimidazo[1,2-a]pyridine illustrates the application of this technique. rsc.org
| Table 2: Elemental Analysis Data for 2,6-Dimethylimidazo[1,2-a]pyridine rsc.org | ||
|---|---|---|
| Element | Calculated (%) for C₉H₁₀N₂ | Found (%) |
| Carbon (C) | 73.94 | 74.03 |
| Hydrogen (H) | 6.79 | 6.81 |
| Nitrogen (N) | 19.16 | 19.11 |
Chromatographic Methods for Purity Assessment (e.g., HPLC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for this purpose. nih.gov
In HPLC, the sample is passed through a column packed with a stationary phase, carried by a liquid mobile phase. Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different rates and thus be separated. A detector at the end of the column records the components as they elute, generating a chromatogram. For a pure compound, the HPLC chromatogram should ideally show a single, sharp, and symmetrical peak at a specific retention time. The purity is often expressed as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC is also used for the purification of synthesized compounds, as seen in the preparation of imidazo[1,2-a]pyridine derivatives. nih.gov
Single-Crystal X-ray Diffraction for Three-Dimensional Structural Confirmation
Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique provides exact coordinates of all atoms in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsional angles. researchgate.net
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic structure is determined. For complex heterocyclic systems like imidazo[1,2-a]pyridines, X-ray crystallography provides definitive proof of structure, confirms the identity of isomers, and reveals details about intermolecular interactions such as hydrogen bonding in the solid state. researchgate.netnih.gov The successful application of this technique has been reported for numerous imidazo[1,2-a]pyridine derivatives. researchgate.netnih.gov
Computational and Theoretical Chemistry Investigations
Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
Quantum mechanical studies, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of imidazo[1,2-a]pyridine (B132010) derivatives. DFT calculations, often performed at levels like B3LYP/6-311++G(d,p), are used to compute the optimized molecular geometry. nih.govresearchgate.net Theoretical analyses of vibrational frequencies (FT-IR) and NMR chemical shifts are then compared with experimental data to validate the structural assignments. nih.govresearchgate.net
Key insights from these studies include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energies of these orbitals are crucial for understanding the molecule's stability and reactivity. A large HOMO-LUMO energy gap (Δε) indicates high stability and low reactivity. scirp.org For instance, studies on various imidazo[1,2-a]pyridine N-acylhydrazone derivatives have shown how different substituents affect these energy gaps, thereby modulating the compound's chemical behavior. scirp.org
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the nucleophilic and electrophilic sites on the molecule. nih.govscirp.org For imidazo[1,2-a]pyridine derivatives, MEP analysis typically reveals that nitrogen atoms within the heterocyclic core and oxygen atoms in substituents are the primary sites for electrophilic attack. scirp.org These quantum chemical investigations provide a fundamental understanding of the molecule's intrinsic properties, which is essential for predicting its interactions and designing new analogues. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility and stability of N-imidazo[1,2-a]pyridin-2-ylbenzamide analogues when interacting with biological targets. While molecular docking provides a static picture of the binding pose, MD simulations offer a dynamic view of the complex in a simulated physiological environment, including water molecules, temperature, and pressure. openpharmaceuticalsciencesjournal.com
These simulations, often run for nanoseconds, are used to confirm the stability of the ligand-protein complex predicted by docking studies. openpharmaceuticalsciencesjournal.comresearchgate.net A key parameter analyzed is the Root Mean Square Deviation (RMSD) of the complex. An acceptable RMSD value, typically below 3 Å, indicates that the ligand remains stably bound within the active site of the protein throughout the simulation. openpharmaceuticalsciencesjournal.com For example, MD simulations were used to evaluate the stability of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues complexed with Pantothenate synthetase, a target in Mycobacterium tuberculosis. openpharmaceuticalsciencesjournal.com Such studies provide crucial information on the dynamic behavior and binding stability, which are critical for lead optimization.
In Silico Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based drug design methodologies are extensively used in the development of this compound analogues.
Ligand-based design is applied when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques like pharmacophore modeling are used to identify the essential chemical features required for biological activity. For imidazo[1,2-a]pyridine-3-carboxamide analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features, to guide the design of new antimycobacterial agents. researchgate.net
Structure-based drug design is utilized when the 3D structure of the target protein is available. This powerful approach involves designing molecules that can fit into and interact with the active site of the target. For instance, co-crystal structural information of targets like c-Met and VEGFR2 kinases in complex with known inhibitors has guided the design of imidazo[1,2-a]pyridine derivatives as dual inhibitors. nih.gov This strategy led to the development of potent compounds by optimizing interactions with key amino acid residues in the kinase binding sites. nih.govnih.gov Similarly, the imidazo[1,2-a]pyridine scaffold has been used to design inhibitors for other kinases like B-RAF. nih.gov
Prediction of Molecular Descriptors Relevant to Biological Performance
The biological performance of a potential drug molecule is heavily influenced by its physicochemical properties. Computational tools are used to predict key molecular descriptors that are indicative of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Important descriptors for this compound and its analogues include the logarithm of the partition coefficient (LogP), rotatable bond count, and topological polar surface area (TPSA). researchgate.net
Software like Qikprop is used to predict these properties and assess the drug-likeness of the designed compounds based on criteria such as Lipinski's rule of five. researchgate.net These predictions help in the early stages of drug discovery to filter out compounds with poor pharmacokinetic potential, thereby saving time and resources.
| Descriptor | Definition | Relevance to Biological Performance |
| LogP | The logarithm of the partition coefficient between n-octanol and water. | Indicates the lipophilicity of the molecule, affecting absorption and membrane permeability. |
| Rotatable Bond Count | The number of bonds that allow free rotation around them. | Influences conformational flexibility and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a cornerstone of computational drug design for this compound analogues, used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov This technique has been applied to explore the potential of these compounds against a wide array of biological targets.
For example, novel imidazo[1,2-a]pyridine hybrids have been docked into the active site of human Leukotriene A4 Hydrolase (LTA4H), a target for anti-inflammatory agents. chemmethod.comresearchgate.net These studies revealed that the compounds could interact with key amino acid residues in the active site, with some derivatives showing stronger binding affinities (lower docking scores) than the original ligand. chemmethod.comresearchgate.net In another study, imidazo[1,2-a]pyridine derivatives were identified as potential covalent inhibitors of KRAS G12C, a crucial target in cancer therapy, through molecular docking experiments. rsc.org Docking studies have also been instrumental in investigating these compounds as inhibitors of Nek2 for cancer treatment and as antimicrobial agents. nih.govnih.gov
| Compound Series | Hypothesized Target | Key Findings from Docking | Reference |
| Imidazo[1,2-a]pyridine hybrids | Human LTA4H (3U9W.pdb) | Strong binding affinity, interaction with key active site residues. | chemmethod.com, researchgate.net |
| Imidazo[1,2-a]pyridine derivatives | KRAS G12C | Potential for covalent inhibition. | rsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamide analogues | Pantothenate synthetase (M. tuberculosis) | Identification of specific binding interactions. | researchgate.net |
| Imidazo[1,2-a]pyridine derivatives | Nek2 Kinase | Guided the design of potent and selective inhibitors. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their antimycobacterial activity. researchgate.net
In one such study, an atom-based 3D-QSAR model was built for a training set of twenty-seven compounds, yielding a model with high statistical significance (correlation coefficient R² = 0.9181). researchgate.net This model was then validated using a test set of eleven compounds, showing good predictive power (cross-validation correlation coefficient Q² = 0.6745). researchgate.net The visual representations (contour maps) generated from the QSAR model highlight the regions where specific physicochemical properties (e.g., hydrophobic, electron-withdrawing) are favorable or unfavorable for activity. This information is invaluable for medicinal chemists to design new analogues with enhanced potency. researchgate.net
Preclinical Biological and Pharmacological Evaluation
In Vitro Cell-Based Assays for Cellular Responses
The N-imidazo[1,2-a]pyridin-2-ylbenzamide scaffold and its derivatives have been the subject of extensive preclinical evaluation to determine their biological and pharmacological activities. These investigations have primarily utilized in vitro cell-based assays to elucidate the compound's effects on various cellular targets and pathways, revealing a broad spectrum of potential therapeutic applications, from oncology to infectious diseases.
Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been investigated for their ability to bind to and modulate the activity of several key receptors implicated in neuropsychiatric and inflammatory disorders.
Dopamine (B1211576) D3 Receptor: The dopamine D3 receptor (D3R) is a target for therapeutics aimed at treating substance abuse and other neuropsychiatric conditions. nih.gov A series of acylaminobutylpiperazines incorporating an imidazo[1,2-a]pyridine-2-carboxamide (B1600823) moiety has been synthesized and evaluated for D3R binding. nih.govnih.gov In these studies, the imidazo[1,2-a]pyridine group acts as a "tail group" that interacts with the receptor. acs.org Molecular docking studies suggest that a ring nitrogen of the imidazo[1,2-a]pyridine core can form a hydrogen bond with the amino acid residue Thr369 in the transmembrane helix 7 of the D3R. nih.govacs.org One specific derivative, N-(4-(4-(2-chloro-3-ethylphenyl)piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide, demonstrated a high binding affinity for the D3R with a Ki value of 0.362 nM and over 400-fold selectivity against the closely related D2 receptor. nih.gov
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2): RORγt (RORC2) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and is a target for autoimmune diseases. While direct binding data for this compound derivatives are not extensively detailed, the imidazo[1,2-a]pyridine core has been identified as a key system in the development of RORγt inverse agonists. researchgate.net This suggests the scaffold is considered a relevant pharmacophore for interacting with this receptor.
Glucocorticoid Receptor: There is limited specific research detailing the direct binding and efficacy of this compound derivatives at the glucocorticoid receptor. While some non-steroidal molecules containing an imidazo[1,2-a]pyridin-2-one structure have been explored as potential progesterone (B1679170) receptor modulators, which can sometimes show cross-reactivity with the glucocorticoid receptor, direct binding affinity studies for the latter are not widely reported. google.com.na
A significant body of research has focused on the inhibitory activity of imidazo[1,2-a]pyridine derivatives against various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.
Kinase Inhibition:
Nek2: Never in mitosis A (NIMA)-related kinase 2 (Nek2) is overexpressed in various tumors and is a target for cancer therapy. nih.gov A series of imidazo[1,2-a]pyridine derivatives were designed as Nek2 inhibitors, with one compound showing a potent proliferation inhibitory IC50 of 38 nM in the MGC-803 gastric cancer cell line. nih.gov The imidazo[1,2-a]pyridine-thiophene derivative, known as CMP3a (also NBI-961), was identified as an efficient NEK2 inhibitor and subsequently used as a scaffold to develop inhibitors for other kinases like FLT3. acs.orgmedchemexpress.com
p38 MAP kinase: Imidazo[1,2-a]pyridyl N-arylpyridazinones have been developed as a structural class of selective p38 MAP kinase inhibitors. researchgate.net Additionally, imidazo[4,5-b]pyridin-2-one derivatives have been identified as potent inhibitors of p38 MAP kinase, which is involved in regulating the production of pro-inflammatory cytokines. bindingdb.org
DYRK1A and CLK1: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1) are involved in cellular processes like cell cycle regulation and splicing. Several studies have identified imidazo[1,2-a]pyridine and related imidazo[1,2-b]pyridazine (B131497) derivatives as potent inhibitors of both DYRK1A and CLK1. icr.ac.ukscielo.brnih.govresearchgate.net One of the most active compounds demonstrated IC50 values of 2.6 μM for DYRK1A and 0.7 μM for CLK1. icr.ac.uk Another series of 3,6-disubstituted-imidazo[1,2-a]pyridine derivatives yielded a highly potent CLK1 inhibitor with an IC50 value of 4 nM. acs.org
BCR-ABL: The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). The imidazo[1,2-b]pyridazine scaffold, a close structural relative of imidazo[1,2-a]pyridine, is the core of Ponatinib (AP24534), a potent pan-inhibitor of BCR-ABL, including the drug-resistant T315I mutant. nih.govresearchgate.net Derivatives of 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide have also shown potent BCR-ABL kinase inhibition with IC50 values as low as 8.5 nM and strong inhibitory activity against the K562 leukemia cell line (IC50 < 2 nM). rsc.org
RAF: The RAF kinase family is a key component of the MAPK signaling pathway. While initial drug discovery efforts were inspired by B-Raf inhibitor profiles, the direct inhibitory mechanism of some imidazo[1,2-a]pyridine series on this kinase was not confirmed. acs.org However, related scaffolds like imidazo[4,5-b]pyridines have been successfully developed as inhibitors of B-Raf kinase. researchgate.net
Histone Demethylase Inhibition:
JMJD2A: Research on the direct inhibition of the histone demethylase JMJD2A (also known as KDM4A) by this compound derivatives is limited in the public domain. While inhibitors for the KDM4 subfamily have been developed, they typically feature different core scaffolds, such as pyrido[3,4-d]pyrimidin-4(3H)-one. researchgate.net
| Enzyme Target | Compound Series/Example | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Nek2 | Imidazo[1,2-a]pyridine derivative | 38 nM (Cell-based) | nih.gov |
| CLK1 | 3,6-disubstituted-imidazo[1,2-a]pyridine (Compound 9e) | 4 nM | acs.org |
| DYRK1A | Imidazo[1,2-a]pyridine derivative (Compound 4c) | 2.6 µM | icr.ac.uk |
| BCR-ABL | Imidazo[1,2-b]pyridazine derivative (Compound 16a) | 8.5 nM | rsc.org |
Consistent with their activity as kinase inhibitors, imidazo[1,2-a]pyridine derivatives have been shown to modulate key intracellular signaling pathways that are crucial for cell proliferation, survival, and inflammation.
MAPK Signaling Pathway: As inhibitors of key kinases like p38 and RAF, these compounds directly modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. researchgate.netgoogle.com Inhibition of this pathway is a primary strategy in cancer therapy to control cell proliferation and survival.
PI3K/Akt/mTOR Pathway: Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit the PI3K/Akt/mTOR pathway, another critical signaling cascade that promotes cell growth and survival in cancer. google.comnih.govgoogle.com For instance, certain derivatives reduced the phosphorylation levels of both Akt and mTOR in melanoma and cervical cancer cells. nih.govgoogle.com
STAT3/NF-κB Pathway: A novel imidazo[1,2-a]pyridine derivative, MIA, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines. nih.gov This pathway is a critical link between chronic inflammation and cancer.
Selectivity is a crucial parameter for a therapeutic candidate, as off-target effects can lead to toxicity. Several imidazo[1,2-a]pyridine-based inhibitor series have been profiled for their kinase selectivity.
A series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines developed as activin-like kinase (ALK) inhibitors were found to be highly selective against a panel including ALK4, ALK5, BMPR2, TGFβR2, KDR, and PDGFRβ, though they retained activity against ALK1, ALK3, and ALK6. researchgate.net
Optimization of an imidazo[1,2-a]pyridine series led to the development of highly selective dual inhibitors of Mer and Axl kinases, which are implicated in immune evasion by tumors. researchgate.net
The Nek2 inhibitor NBI-961 (CMP3a) was tested against a panel of over 90 other kinases and showed a high degree of selectivity for Nek2. medchemexpress.com
Imidazo[1,2-a]pyridine derivatives designed as apoptosis signal-regulating kinase 1 (ASK1) inhibitors were also profiled against other kinases to ensure selectivity. nih.gov
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.
Melanoma and Cervical Cancer: Certain derivatives inhibit the proliferation of A375 melanoma and HeLa cervical cancer cells with IC50 values as low as 0.14 µM and 0.21 µM, respectively. acs.org Another study reported IC50 values ranging from 9.7 to 44.6 µM for a different set of derivatives against A375, WM115 melanoma, and HeLa cells. google.comacs.org
Breast Cancer: Novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6) showed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively. acs.org A series of imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives were tested against the MCF-7 breast cancer cell line, with the most potent compound (9d) showing an IC50 of 2.35 µM, which was more potent than the standard drug cisplatin.
Lung and Liver Cancer: A study of novel imidazo[1,2-a]pyridine hybrids found that compound HB9 exhibited an IC50 value of 50.56 μM against A549 lung cancer cells, while compound HB10 showed an IC50 of 51.52 μM against HepG2 liver carcinoma cells.
Other Cell Lines: Potent activity has also been reported against Hep-2 (larynx carcinoma) and Vero (normal kidney epithelial) cells, with one derivative showing an IC50 of 11 μM against Hep-2 and 91 μM against the normal Vero cells, indicating some level of selectivity.
| Cell Line | Cancer Type | Compound Series/Example | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| A375 | Melanoma | Imidazo[1,2-a]pyridine derivative | 0.14 µM | acs.org |
| HeLa | Cervical Cancer | Imidazo[1,2-a]pyridine-triazole (Compound 9d) | 10.89 µM | |
| MCF-7 | Breast Cancer | Imidazo[1,2-a]pyridine-triazole (Compound 9d) | 2.35 µM | |
| HCC1937 | Breast Cancer | IP-5 | 45 µM | acs.org |
| A549 | Lung Cancer | HB9 | 50.56 µM | |
| HepG2 | Liver Cancer | HB10 | 51.52 µM |
The imidazo[1,2-a]pyridine scaffold is a promising pharmacophore for the development of agents against infectious diseases, particularly those caused by kinetoplastid parasites.
Antikinetoplastid Activity:
Leishmania species: Various derivatives have shown significant activity against different forms and species of Leishmania. A 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine derivative was identified as a lead compound against the promastigote stage of Leishmania donovani, with an IC50 value of 1.8 µM. This compound was more potent than the reference drugs miltefosine (B1683995) and pentamidine. nih.gov Other derivatives have shown activity against L. major (IC50 = 0.2 µM) and L. amazonensis amastigotes (IC50 = 6.63 µM). nih.gov A study of five different imidazo[1,2-a]pyridine derivatives against L. donovani promastigotes reported IC50 values ranging from 5.013 µM to 20.33 µM. acs.org
Trypanosoma species: Compounds from this class have been tested against the causative agents of African trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi). nih.gov Imidazo[1,2-a]pyridine-triazole hybrids showed substantial activity against T. brucei. nih.gov Another derivative was found to be active against T. cruzi amastigotes with an IC50 of 56.2 µM. nih.gov
Antibacterial Activity: The imidazo[1,2-a]pyridine core is present in molecules with antibacterial properties. researchgate.net Specific series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating thiazole (B1198619) rings have demonstrated remarkable antibacterial activities against model bacteria. Other studies have confirmed the potential of this scaffold for developing agents against bacteria like Staphylococcus aureus and Escherichia coli. google.com
| Organism | Disease | Compound Series/Example | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Leishmania donovani (promastigote) | Visceral Leishmaniasis | 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine | 1.8 µM | |
| Leishmania major (amastigote) | Cutaneous Leishmaniasis | C2, C3, C7-trisubstituted imidazo-pyridine | 0.2 µM | nih.gov |
| Leishmania amazonensis (amastigote) | Cutaneous Leishmaniasis | Imidazo-pyrimidine derivative | 6.63 µM | nih.gov |
| Trypanosoma cruzi (amastigote) | Chagas Disease | Imidazo-pyridine based compound | 56.2 µM | nih.gov |
In Vivo Preclinical Models for Efficacy Assessment
Extensive literature searches did not yield specific in vivo preclinical efficacy data for the compound this compound in established animal disease models for cancer, inflammation, or parasitic infections. While the broader class of imidazo[1,2-a]pyridine derivatives has shown promise in these areas, research specifically detailing the in vivo activities of this compound is not publicly available.
Evaluation in Established Animal Disease Models (e.g., rodent models of cancer, inflammation, parasitic infections)
There is no specific information available in the public domain regarding the evaluation of this compound in rodent models of cancer, inflammation, or parasitic infections.
Studies on analogous compounds within the imidazo[1,2-a]pyridine class have demonstrated a range of biological activities. For instance, various derivatives have been investigated for their potential anticancer properties in murine models. Similarly, the anti-inflammatory and analgesic effects of certain imidazo[1,2-a]pyridine analogues have been assessed in rodent models of inflammation. Furthermore, the potential of this chemical scaffold against parasitic infections has also been explored in vivo. However, these findings are not directly attributable to this compound.
Molecular and Cellular Mechanisms of Action
Direct Interaction with Specific Molecular Targets (e.g., enzymes, protein kinases, receptors)
Derivatives of N-imidazo[1,2-a]pyridin-2-ylbenzamide have been shown to interact with several key molecular targets involved in cellular signaling and disease progression. These interactions are often characterized by high affinity and specificity, leading to the modulation of the target's activity.
The binding affinity of imidazo[1,2-a]pyridine (B132010) derivatives to their molecular targets is a critical determinant of their biological activity. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on closely related derivatives provide insights into their potential interactions.
One of the most significant targets for this class of compounds is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin). For instance, a potent dual PI3K/mTOR inhibitor from this class demonstrated an IC50 of 0.20 nM for PI3K and 21 nM for mTOR. Another study reported a derivative with an IC50 of 2 nM for PI3Kα. nih.gov These compounds are believed to bind to the ATP-binding site of these kinases, thereby inhibiting their activity. nih.gov
Another important target is the FMS-like tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov Imidazo[1,2-a]pyridine-thiophene derivatives have been identified as type-I inhibitors of FLT3, competing with ATP for binding to the kinase domain. nih.gov These compounds have shown efficacy against both wild-type and mutated forms of FLT3. nih.gov
Furthermore, certain derivatives have been developed as covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers. rsc.org These compounds form a covalent bond with the cysteine residue of the mutated KRAS protein, irreversibly inhibiting its function. rsc.org
The table below summarizes the inhibitory concentrations of some representative imidazo[1,2-a]pyridine derivatives against their respective kinase targets.
| Compound Class | Target(s) | IC50 |
| Dual PI3K/mTOR inhibitor | PI3K / mTOR | 0.20 nM / 21 nM |
| PI3Kα inhibitor | PI3Kα | 2 nM |
| FLT3 inhibitor | FLT3 | Varies by derivative |
| KRAS G12C covalent inhibitor | KRAS G12C | Varies by derivative |
In addition to direct inhibition at the active site, imidazo[1,2-a]pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor . nih.gov These receptors are involved in regulating neurotransmitter release and are a target for treating neurological and psychiatric disorders. nih.gov The imidazo[1,2-a]pyridine-based PAMs bind to a site on the mGlu2 receptor that is distinct from the glutamate binding site. nih.gov This allosteric binding enhances the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor. nih.gov This mechanism offers a more nuanced modulation of receptor activity, potentially reducing the risk of side effects associated with direct agonists. nih.gov
Studies on related N-pyridin-2-yl benzamide (B126) analogues have also shown them to be allosteric activators of glucokinase, a key enzyme in glucose metabolism. nih.gov
Elucidation of Downstream Signaling Pathway Modulation
The interaction of this compound derivatives with their primary molecular targets triggers a cascade of downstream signaling events. The most well-documented of these is the inhibition of the PI3K/Akt/mTOR pathway . nih.gov By inhibiting PI3K and/or mTOR, these compounds effectively block the signaling cascade that promotes cell growth, proliferation, and survival. nih.gov Reduced levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) are observed in cancer cells treated with these inhibitors. nih.gov
Inhibition of FLT3 by imidazo[1,2-a]pyridine derivatives also leads to the downregulation of its downstream signaling pathways, which include the RAF-MEK, JAK-STAT, and PI3K-Akt pathways. nih.gov
Furthermore, some derivatives have been shown to activate the p53 tumor suppressor pathway . nih.govwaocp.org Treatment of cancer cells with these compounds can lead to an increase in the expression of p53 and its downstream target, p21, which is a key regulator of the cell cycle. waocp.org The activation of p53 can also lead to the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax. nih.gov
Effects on Cellular Processes (e.g., cell cycle progression, apoptosis, gene expression, protein synthesis)
The modulation of signaling pathways by this compound derivatives translates into profound effects on various cellular processes.
Cell Cycle Progression: A common outcome of treatment with these compounds is the induction of cell cycle arrest . nih.govwaocp.org By upregulating p21, a cyclin-dependent kinase inhibitor, these compounds can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, thereby preventing cancer cell division. waocp.org
Apoptosis: Numerous studies have demonstrated the ability of imidazo[1,2-a]pyridine derivatives to induce apoptosis , or programmed cell death, in cancer cells. nih.govnih.gov This is often achieved through the intrinsic mitochondrial pathway, characterized by a reduction in the mitochondrial membrane potential and the release of cytochrome c. nih.gov The activation of the p53/Bax pathway plays a crucial role in this process, leading to the activation of caspases, the executioners of apoptosis. nih.gov
Gene Expression: The activity of these compounds can lead to significant changes in gene expression. For example, the inhibition of the PI3K/Akt/mTOR pathway can downregulate the expression of genes involved in cell proliferation and survival. Conversely, the activation of the p53 pathway can upregulate the expression of genes involved in cell cycle arrest and apoptosis. nih.govwaocp.org
Protein Synthesis: The mTOR protein is a central regulator of protein synthesis. By inhibiting mTOR, imidazo[1,2-a]pyridine derivatives can suppress the translation of key proteins required for cell growth and proliferation. nih.gov
Subcellular Localization and Cellular Uptake Investigations
Detailed information regarding the specific subcellular localization and the mechanisms of cellular uptake for this compound is limited in the current scientific literature. However, based on their molecular targets, it can be inferred that these compounds must be able to cross the cell membrane to reach their intracellular sites of action, such as the cytoplasm for kinases like PI3K and mTOR, and the nucleus for processes involving transcription factors like p53. The development of a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative as a potential PET probe for imaging PI3K/mTOR in cancer suggests that these compounds can achieve sufficient intracellular concentrations for their biological effects. Further research is required to elucidate the precise mechanisms of their transport into cells and their distribution within different cellular compartments.
Emerging Research Applications and Future Directions
Development as Chemical Biology Probes and Tools
The inherent properties of the imidazo[1,2-a]pyridine (B132010) core make it an attractive scaffold for the development of chemical biology probes. While research specifically detailing N-imidazo[1,2-a]pyridin-2-ylbenzamide as a probe is nascent, studies on related isomers, such as imidazo[1,5-a]pyridines, have highlighted their utility as fluorescent probes. These related compounds exhibit significant solvatochromic behavior and have been successfully used to study the dynamics, hydration, and fluidity of lipid bilayers in liposome (B1194612) models.
This research into related scaffolds suggests a strong potential for this compound derivatives to be developed into valuable tools for chemical biology. By incorporating appropriate fluorophores or reactive moieties, these compounds could be engineered to:
Visualize Cellular Processes: Serve as fluorescent probes to image specific organelles or track biological pathways in real-time.
Identify Protein Targets: Be modified into photo-affinity labels or activity-based probes to covalently bind to and help identify novel protein targets or off-targets, elucidating their mechanism of action.
Quantify Enzyme Activity: Function as substrates for enzymatic assays, enabling high-throughput screening for enzyme inhibitors.
The development of such probes would be instrumental in deepening the understanding of the biological systems in which this compound derivatives are active.
Strategies for Lead Optimization and Compound Derivatization
Extensive research has focused on the lead optimization and derivatization of the imidazo[1,2-a]pyridine scaffold to enhance potency, selectivity, and pharmacokinetic properties. A prime example is the optimization of an imidazo[1,2-a]pyridine amide (IPA) series, which led to the development of Q203 (Telacebec), a clinical candidate for treating multidrug-resistant tuberculosis. nih.gov
Key optimization strategies for this class of compounds include:
Structure-Activity Relationship (SAR) Studies: Systematic modification at various positions of the imidazo[1,2-a]pyridine core and the benzamide (B126) moiety has been crucial. For instance, in the anti-tuberculosis IPA series, it was discovered that the amide linker is critical for activity against Mycobacterium tuberculosis. Furthermore, the linearity and lipophilicity of the amine portion of the molecule play a significant role in improving both in vitro and in vivo efficacy.
Molecular Hybridization: This strategy involves combining the imidazo[1,2-a]pyridine scaffold with other known pharmacophores to create hybrid molecules with enhanced or dual activities. This approach aims to improve properties like bacterial uptake or to target multiple pathways simultaneously.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve metabolic stability and pharmacokinetic profiles. For example, in a series of STAT3 inhibitors for gastric cancer, systematic structural optimization was performed to enhance metabolic stability, leading to a bioactive inhibitor with significant in vivo tumor growth suppression.
The table below summarizes key derivatization points on the imidazo[1,2-a]pyridine benzamide scaffold and their impact on activity from various studies.
| Modification Position | Strategy | Resulting Improvement | Therapeutic Target |
| Amine Moiety (Benzamide) | Varying linearity and lipophilicity | Enhanced in vitro and in vivo efficacy | Mycobacterium tuberculosis |
| Imidazo[1,2-a]pyridine Core | Substitution at positions 2, 3, 6, 7, and 8 | Retention of anti-leishmanial activity | Leishmania donovani |
| Linker | Maintaining amide linker | Essential for activity against Mtb H37Rv | Mycobacterium tuberculosis |
| Scaffold | Systematic structural optimization | Improved metabolic stability | STAT3 (Gastric Cancer) |
Advanced Delivery Systems for Preclinical Research
While the oral bioavailability of optimized imidazo[1,2-a]pyridine derivatives like Q203 has been shown to be excellent, advanced delivery systems are being explored to further enhance therapeutic efficacy, particularly for challenging applications like oncology. nih.gov Research in this area is still emerging for the specific this compound subclass, but broader studies with related compounds highlight the potential.
Nanoparticle-based drug delivery is a promising approach. For instance, peptide nanofibers coated with zinc oxide nanoparticles have been used as catalysts in the synthesis of imidazo[1,2-a]pyridine derivatives, showcasing the compatibility of this chemical class with nanostructures. researchgate.net Future preclinical research could focus on:
Liposomal Encapsulation: To improve solubility, reduce potential off-target effects, and achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Polymeric Nanoparticles: To provide controlled release of the drug, prolonging its circulation time and maintaining therapeutic concentrations over an extended period.
Targeted Drug Delivery: By conjugating the drug or its nano-carrier to ligands that bind to specific receptors overexpressed on cancer cells, thereby increasing drug concentration at the site of action and minimizing systemic exposure.
These advanced delivery strategies hold the potential to overcome pharmacokinetic barriers and enhance the therapeutic index of this compound compounds in preclinical models.
Integration with High-Throughput Screening and Phenotypic Screening Platforms
High-throughput screening (HTS) and phenotypic screening have been instrumental in identifying and advancing imidazo[1,2-a]pyridine-based compounds. These platforms allow for the rapid evaluation of large compound libraries to discover molecules with desired biological activity, even without prior knowledge of the specific molecular target.
High-Throughput Screening (HTS): The imidazo[1,2-a]pyridine scaffold has emerged from HTS campaigns targeting various pathogens. For example, an HTS campaign screening over 2.2 million compounds against kinetoplastid parasites identified an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. This was followed by a collaborative virtual screening effort to rapidly explore the chemical space around the hit, improving antiparasitic activity and selectivity.
Phenotypic Screening: This approach focuses on identifying compounds that induce a desired change in cell morphology or function. A phenotypic screen using the myeloid marker CD11b successfully identified a trisubstituted imidazo[1,2-a]pyridine series capable of inducing differentiation in acute myeloid leukaemia (AML) cell lines, irrespective of their mutational status. This highlights the power of phenotypic screening to uncover compounds with novel mechanisms of action for complex diseases like cancer.
The table below provides an overview of screening campaigns involving the imidazo[1,2-a]pyridine scaffold.
| Screening Platform | Disease/Target Area | Key Findings |
| High-Throughput Screening (HTS) | Visceral Leishmaniasis (L. donovani) | Identified an initial imidazo[1,2-a]pyridine hit from a 2.2 million compound library. |
| Virtual Screening | Visceral Leishmaniasis (L. donovani) | Rapidly expanded the hit chemotype and improved the selectivity index. |
| Phenotypic Screening | Acute Myeloid Leukaemia (AML) | Identified a series that induces differentiation in AML cell lines regardless of mutation status. |
These examples underscore the successful integration of imidazo[1,2-a]pyridine libraries with modern screening platforms, which is crucial for the continued discovery of novel therapeutic leads.
Exploration of New Therapeutic Areas Based on Preclinical Efficacy
The this compound scaffold and its close analogues have demonstrated preclinical efficacy across a diverse range of diseases, prompting further exploration into new therapeutic applications. chemrxiv.org The broad biological activity is a testament to the scaffold's ability to be tailored to interact with various biological targets. nih.gov
Key therapeutic areas with demonstrated preclinical efficacy include:
Infectious Diseases: Beyond its well-established role in developing anti-tuberculosis agents like Q203 (targeting QcrB), the scaffold has shown potent activity against visceral leishmaniasis and hepatitis C virus (HCV), where it was found to directly bind to the NS4B protein. nih.govnih.gov
Oncology: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of several key cancer-related targets. A series of imidazo[1,2-a]pyridin-6-yl-benzamide analogues were designed as potent inhibitors of B-RAF, a crucial kinase in the MAPK signaling pathway. Other derivatives have been optimized as STAT3 inhibitors for gastric cancer or have been identified as covalent inhibitors targeting KRAS G12C mutations. rsc.org
Inflammatory Diseases: The scaffold has shown potential as an anti-inflammatory agent. Research has demonstrated that certain derivatives can modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is implicated in inflammation and cancer. nih.gov
Neurological Disorders: The imidazo[1,2-a]pyridine core is found in drugs like zolpidem and alpidem, which act on GABA-A receptors. This historical success continues to inspire research into new derivatives for various neurological conditions. nih.gov
The versatility of this scaffold ensures that its therapeutic potential is far from exhausted, with ongoing research likely to uncover efficacy in additional disease areas.
Potential for Combination Research with Established Modalities
The unique mechanisms of action exhibited by many this compound derivatives make them attractive candidates for combination research with existing therapeutic modalities. This approach can lead to synergistic effects, overcome drug resistance, and potentially lower the required concentrations of individual agents.
Infectious Diseases: In the context of tuberculosis, it is anticipated that QcrB inhibitors like Telacebec will be part of future combination therapies. Combining agents with different mechanisms of action is a cornerstone of anti-TB treatment to prevent the emergence of resistance.
Oncology: Research has shown that co-administration of an imidazo[1,2-a]pyridine derivative with curcumin (B1669340), a natural anti-inflammatory compound, results in enhanced cytotoxic and anti-inflammatory effects in breast and ovarian cancer cell lines. nih.gov The study suggested that curcumin augmented the binding of the imidazo[1,2-a]pyridine compound to the NF-κB p50 subunit. nih.gov This synergy highlights the potential of combining these targeted agents with natural products or established chemotherapy drugs to improve treatment outcomes.
Hepatitis C: The discovery of imidazo[1,2-a]pyridines that target the HCV NS4B protein is particularly significant for combination therapy. nih.gov Since this target is unique among existing HCV inhibitors, these compounds have the potential to be combined additively or synergistically with other direct-acting antivirals that target different viral proteins like the protease or polymerase. nih.gov
The potential to be used in combination regimens significantly enhances the clinical prospects of the this compound class of compounds, positioning them as a valuable component of future multi-drug treatment strategies.
Q & A
What are the common synthetic routes for preparing N-imidazo[1,2-a]pyridin-2-ylbenzamide derivatives in academic research?
Basic
The synthesis of imidazo[1,2-a]pyridine derivatives typically employs multicomponent reactions (MCRs) and iodine-mediated oxidative cyclization . MCRs enable efficient one-pot assembly of complex scaffolds using precursors like 2-aminopyridines, aldehydes, and nitriles, often yielding high-purity products without tedious purification steps . For example, iodine catalysis facilitates C–N bond formation, as seen in the synthesis of 2-amino-substituted derivatives via sequential addition of arylamines to nitriles under mild conditions . Optimized protocols may use dimethyl sulfoxide (DMSO) as a methylene donor and potassium persulfate (K₂S₂O₈) for intramolecular cyclization .
How are this compound derivatives characterized to confirm structural integrity?
Basic
Standard characterization involves ¹H/¹³C NMR to verify substituent positions and high-resolution mass spectrometry (HRMS) to confirm molecular formulas . For example, distinct NMR signals for aromatic protons (δ 7.0–8.5 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm) help validate scaffold functionalization . HRMS data (e.g., [M+H]⁺ peaks) are critical for distinguishing isomers or detecting side products . Advanced techniques like 2D NMR (COSY, HSQC) may resolve complex regiochemical ambiguities .
What methodologies are employed to assess the biological activities of imidazo[1,2-a]pyridine derivatives against kinetoplastid parasites?
Advanced
Antikinetoplastid activity is evaluated via in vitro assays measuring IC₅₀ values against Trypanosoma cruzi and Leishmania infantum. For instance, imidazo[1,2-a]pyridine-chalcone conjugates are screened using parasite-specific viability assays (e.g., resazurin-based fluorimetry), with results validated against reference drugs like benznidazole . Structural optimization (e.g., introducing chloro or nitro groups) enhances selectivity, as seen in compounds achieving IC₅₀ values <10 μM . Dose-response curves and cytotoxicity assessments (e.g., HEK-293 cell viability) ensure therapeutic potential .
What strategies optimize the yield and purity of imidazo[1,2-a]pyridine derivatives during synthesis?
Advanced
Key strategies include:
- Catalyst optimization : Iodine (I₂) or KI improves cyclization efficiency, reducing by-products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and intermediate stability .
- Temperature control : Microwave-assisted synthesis (e.g., 100–150°C) shortens reaction times and improves regioselectivity .
- Workup simplification : Precipitation or filtration avoids column chromatography, as seen in MCRs yielding pure crystalline products .
How can researchers resolve contradictions in biological activity data across imidazo[1,2-a]pyridine derivatives?
Advanced
Contradictions often arise from substituent positional effects or assay variability . Systematic SAR studies should:
- Compare regioisomers (e.g., 2- vs. 3-substituted derivatives) to identify critical pharmacophores .
- Standardize assays (e.g., parasite strain, incubation time) to minimize inter-lab variability .
- Use computational modeling (e.g., molecular docking) to correlate substituent electronic properties with target binding .
What approaches establish structure-activity relationships (SAR) for imidazo[1,2-a]pyridine-based compounds?
Advanced
SAR studies involve:
- Systematic substitution : Introducing electron-withdrawing (e.g., NO₂) or donating (e.g., NH₂) groups at C2/C3 positions to modulate bioactivity .
- Bioisosteric replacement : Replacing phenyl rings with heterocycles (e.g., pyrimidine) to enhance solubility or target affinity .
- Pharmacophore mapping : Identifying critical motifs (e.g., acetamide groups) via fragment-based screening .
What green chemistry approaches are used in synthesizing imidazo[1,2-a]pyridine derivatives?
Basic/Advanced
Microwave-assisted synthesis reduces energy consumption and reaction times (e.g., 30-minute cycles vs. 24-hour conventional heating) . Solvent-free conditions or biodegradable solvents (e.g., ethanol/water mixtures) minimize waste . Iodine catalysis avoids heavy metals, aligning with green principles .
How is iodine-mediated oxidative cyclization applied in synthesizing imidazo[1,2-a]pyridin-2-amine derivatives?
Advanced
Arylamines react with nitriles in the presence of I₂/KI, forming amidine intermediates that undergo cyclization via radical or electrophilic pathways . This method achieves high regioselectivity for C2-amination without metal catalysts . For example, 2-(2-aminophenyl)-N-cyclohexyl derivatives are synthesized in >75% yield under ambient conditions .
What are the advantages of multicomponent reactions for constructing imidazo[1,2-a]pyridine scaffolds?
Basic
MCRs enable atom-economical , one-pot synthesis of diverse libraries by combining three or more precursors (e.g., 2-aminopyridines, aldehydes, and malononitrile) . This approach avoids intermediate isolation, reduces waste, and accelerates SAR exploration . For instance, benzo[4,5]imidazo[1,2-a]pyridines are synthesized in 60–85% yield via pseudo-three-component reactions .
What strategies synthesize novel N-substituted imidazo[1,2-a]pyridine-2-acetamide derivatives?
Advanced
Nucleophilic substitution at the acetamide nitrogen is achieved using alkyl/aryl halides under basic conditions (e.g., NaH in DMF) . Alternatively, Ugi-type MCRs introduce diverse substituents via condensation of amines, aldehydes, and isocyanides . Optimized protocols yield >90% purity, validated by HPLC and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
